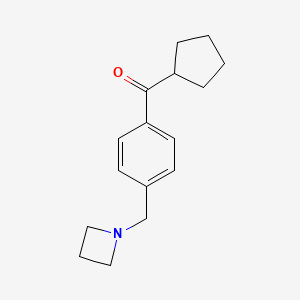

4-(Azetidinomethyl)phenyl cyclopentyl ketone

Descripción

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-4-1-2-5-14)15-8-6-13(7-9-15)12-17-10-3-11-17/h6-9,14H,1-5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRCWDOUTMDFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642832 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-14-7 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method A: Grignard Reaction

- Reagents : Cyclopentyl bromide, phenyl magnesium bromide.

- Procedure :

- Prepare a Grignard reagent from phenyl bromide and magnesium in dry ether.

- React this with cyclopentyl ketone to form the desired product.

- Conditions : The reaction is typically conducted under an inert atmosphere to prevent moisture interference.

- Yield : Reported yields range around 75-85% depending on the reaction conditions.

Method B: Hydrolysis of Esters

- Reagents : 2-cyclopentyl benzoylacetate as a precursor.

- Procedure :

- Hydrolyze the ester in the presence of a base (e.g., sodium hydroxide) at elevated temperatures (80-100°C).

- The reaction leads to the formation of cyclopentyl phenyl ketone, which can be further reacted with azetidine derivatives.

- Conditions : Typically requires a solvent mixture including water and dimethyl sulfoxide for effective hydrolysis.

- Yield : Yields can reach up to 80% with optimized conditions.

Method C: Direct Coupling

- Reagents : Azetidine, cyclopentyl phenyl ketone.

- Procedure :

- Mix azetidine with cyclopentyl phenyl ketone under acidic or basic conditions to facilitate the formation of the azetidinomethyl group.

- Conditions : The reaction may require heating and can be sensitive to pH levels.

- Yield : Generally lower yields (around 60%) due to side reactions.

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Grignard | Cyclopentyl bromide, phenyl magnesium | Inert atmosphere, dry ether | 75-85 |

| Hydrolysis | 2-cyclopentyl benzoylacetate | Base, water/DMSO, 80-100°C | Up to 80 |

| Direct Coupling | Azetidine, cyclopentyl phenyl ketone | Acidic/basic conditions | ~60 |

The preparation of 4-(azetidinomethyl)phenyl cyclopentyl ketone involves various synthetic routes that can be tailored based on available reagents and desired purity levels. The Grignard reaction offers high yields but requires careful handling of reagents, while hydrolysis provides a more straightforward approach using esters. Direct coupling remains a viable option but may require optimization to improve yields.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azetidinomethyl)phenyl cyclopentyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

4-(Azetidinomethyl)phenyl cyclopentyl ketone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Azetidinomethyl)phenyl cyclopentyl ketone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

- Structure : Replaces the azetidine group with a six-membered piperidine ring.

- Key Differences: Ring Size: Piperidine (6-membered) has lower ring strain and higher basicity compared to azetidine (4-membered). Molecular Weight: Higher molecular weight (271.40 g/mol vs. ~285–329 g/mol for azetidine analogs) due to additional methylene groups .

4-(Azetidinomethyl)phenyl cyclobutyl ketone

- Structure : Cyclobutyl replaces cyclopentyl in the ketone moiety.

- Key Differences :

- Ring Strain : Cyclobutyl’s higher angular strain may increase ketone electrophilicity, accelerating reduction rates compared to cyclopentyl analogs.

- Thermodynamic Stability : Cyclopentyl’s near-ideal bond angles (108° vs. cyclobutyl’s 90°) reduce torsional strain, favoring stability in cyclopentyl derivatives .

Cyclopentyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone

- Structure : Incorporates a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group.

- Key Differences :

Cycloalkyl Ketone Variations

Cyclopentyl phenyl ketone

- Structure: Lacks the azetidinomethyl substituent.

- Key Differences: Reactivity: Shows moderate reduction rates with sodium borohydride (relative rate = 0.36 at 0°C, normalized to acetophenone). Applications: Used as a precursor for anticholinergic agents via Grignard reactions .

Cyclohexyl phenyl ketone

- Structure : Six-membered cyclohexyl group instead of cyclopentyl.

- Key Differences :

Cyclopropyl phenyl ketone

Reactivity and Kinetic Data

A comparative kinetic study of cycloalkyl phenyl ketones with sodium borohydride revealed the following reactivity trend:

| Compound | Relative Rate (0°C) |

|---|---|

| Acetophenone | 1.00 (reference) |

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

The cyclopentyl group balances ring strain and stability, optimizing electrophilicity for nucleophilic attack. The azetidinomethyl substituent in 4-(Azetidinomethyl)phenyl cyclopentyl ketone may further modulate reactivity by introducing steric bulk and electron-donating effects .

Actividad Biológica

4-(Azetidinomethyl)phenyl cyclopentyl ketone, a compound with the CAS number 898757-14-7, has garnered attention for its potential biological activities. This ketone derivative features an azetidine ring, which may influence its pharmacological properties and interactions with biological systems. Despite limited comprehensive studies, preliminary research indicates various mechanisms of action and potential applications in medicinal chemistry.

- Molecular Formula : C15H19NO

- Molecular Weight : 241.32 g/mol

- Structure : The compound consists of a cyclopentyl group attached to a phenyl ketone, with an azetidine moiety contributing to its unique characteristics.

The precise mechanism of action for this compound remains largely undefined. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction might be similar to that observed in other compounds with azetidine structures, which can influence various cellular pathways.

Potential Targets

- Tyrosine Kinases : There is evidence suggesting that compounds similar to this compound may act as modulators of tyrosine kinase activity, which is crucial in cell signaling and cancer progression .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific enzymes have yet to be identified.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

- Anticancer Properties : Preliminary studies indicate that the compound could possess anticancer activity by inhibiting tumor cell proliferation through modulation of signaling pathways related to cell growth and survival.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cell Proliferation Inhibition : A study investigated the effect of azetidine derivatives on cancer cell lines, revealing that certain structural modifications enhance the inhibition of cell proliferation. While specific data on this compound are sparse, the findings suggest that this compound could exhibit similar properties .

- Tyrosine Kinase Modulation : Research has demonstrated that certain heterocyclic compounds can inhibit tyrosine kinases, which are implicated in numerous cancers. Given the structural similarities, it is hypothesized that this compound may also modulate these enzymes .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 4-(Pyrrolidinomethyl)phenyl cyclopentyl ketone | Pyrrolidinomethyl | Anticancer | Tyrosine kinase inhibitor |

| 4-(Piperidinomethyl)phenyl cyclopentyl ketone | Piperidinomethyl | Anti-inflammatory | Enzyme modulation |

| This compound | Azetidinomethyl | Potentially anticancer and anti-inflammatory | Unknown; possible tyrosine kinase modulation |

Q & A

Q. What are the established synthetic routes for 4-(Azetidinomethyl)phenyl cyclopentyl ketone, and what experimental parameters require optimization?

- Methodological Answer : Synthesis of structurally similar aryl ketones (e.g., α-hydroxycyclohexyl phenyl ketone) involves Friedel-Crafts acylation or nucleophilic substitution reactions . For this compound, key parameters include temperature control (80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃). Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches, as demonstrated in reaction engineering frameworks . Quantum chemical calculations (e.g., DFT) can predict transition states and guide condition selection .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the azetidine methyl group (δ 2.5–3.5 ppm for N-CH₂) and cyclopentyl ketone carbonyl (δ 205–220 ppm) .

- HPLC/MS : Monitor purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion validation (expected m/z ≈ 273.3 g/mol) .

- FT-IR : Identify ketone C=O stretching (~1700 cm⁻¹) and azetidine ring vibrations (600–800 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Thermogravimetric analysis (TGA) at 25–150°C to determine decomposition thresholds .

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m² for 48 hrs) to detect photolytic byproducts .

- Humidity : Karl Fischer titration to measure hygroscopicity and recommend desiccated storage (<40% RH) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum mechanics (e.g., Gaussian 16) to map energy profiles for azetidine ring formation and ketone acylation steps .

- Transition State Analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations, validated against experimental kinetics (e.g., Arrhenius plots) .

- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions and optimize dielectric environments .

Q. What statistical methods are effective in resolving contradictions in reaction yield data?

- Methodological Answer :

- ANOVA : Analyze variance across multiple batches to isolate factors (e.g., catalyst loading, stirring rate) causing yield discrepancies .

- Response Surface Methodology (RSM) : Construct 3D models to identify optimal parameter combinations (e.g., 10 mol% catalyst, 12 hr reaction time) .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in yield measurements and refine experimental protocols .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for nucleophilic attack (e.g., Grignard reagents) at the ketone carbonyl .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior (e.g., reduction potentials for azetidine ring opening) .

- Trapping Experiments : Identify transient intermediates (e.g., enolates) via in-situ NMR or ESI-MS .

Q. What strategies validate the compound’s biological activity in target-binding assays?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs or kinases) based on azetidine’s conformational flexibility .

- SPR Biosensors : Surface plasmon resonance to measure real-time binding kinetics (kₐₙ, kₒff) in vitro .

- Mutagenesis Studies : Correlate structural modifications (e.g., azetidine substitution) with activity changes using site-directed mutagenesis .

Q. How can environmental interactions (e.g., surface adsorption) impact experimental reproducibility?

- Methodological Answer :

- Surface Reactivity Assays : Use XPS or ToF-SIMS to analyze compound adsorption on glassware or reactor surfaces, which may alter reaction yields .

- Microscopy : AFM imaging to monitor crystallization patterns under controlled humidity/temperature .

- Control Experiments : Compare results using silanized vs. untreated glass to quantify adsorption losses .

Methodological Notes

- Data Contradiction Resolution : Cross-validate computational predictions (e.g., DFT reaction barriers) with experimental kinetics to resolve mechanistic disagreements .

- Safety Protocols : Follow OSHA guidelines for handling azetidine derivatives, including fume hood use and PPE (nitrile gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.